molecular formula C16H11IN6 B5837408 3-iodobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone

3-iodobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone

Cat. No. B5837408
M. Wt: 414.20 g/mol
InChI Key: PNRNUKMYIMVYKS-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-iodobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in a variety of research settings. In

Mechanism of Action

The mechanism of action of 3-iodobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone is not fully understood. However, it is believed to act as a potent inhibitor of certain enzymes involved in cellular metabolism. This inhibition can lead to a range of biochemical and physiological effects, including changes in cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. These effects include inhibition of cell growth and proliferation, induction of apoptosis, and modulation of cellular signaling pathways. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-iodobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone in lab experiments is its potent inhibitory effects on cellular metabolism. This can make it a useful tool for studying the role of specific enzymes in cellular processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research involving 3-iodobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone. One area of interest is the development of new synthetic methods for producing this compound, which could improve its availability and reduce its cost. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in treating various diseases and disorders. Finally, research is needed to investigate the potential toxicity of this compound and to develop strategies for minimizing its adverse effects.

Synthesis Methods

The synthesis of 3-iodobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone involves the reaction of 3-iodobenzaldehyde and 5H-[1,2,4]triazino[5,6-b]indole-3-carbohydrazide in the presence of a suitable catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol, and the resulting product is purified through a series of filtration and crystallization steps.

Scientific Research Applications

3-iodobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in a variety of research settings.

properties

IUPAC Name

N-[(E)-(3-iodophenyl)methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11IN6/c17-11-5-3-4-10(8-11)9-18-22-16-20-15-14(21-23-16)12-6-1-2-7-13(12)19-15/h1-9H,(H2,19,20,22,23)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRNUKMYIMVYKS-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)NN=CC4=CC(=CC=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)N/N=C/C4=CC(=CC=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11IN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.